4-[1-(2-Methoxy-ethyl)-1H-indol-3-yl]-thiazol-2-ylamine
Overview
Description
4-[1-(2-Methoxy-ethyl)-1H-indol-3-yl]-thiazol-2-ylamine is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a unique structure combining an indole moiety with a thiazole ring, making it a subject of interest in various scientific research fields.
Mechanism of Action
Target of action
Indole derivatives are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and are used as biologically active compounds for the treatment of various disorders in the human body .
Mode of action
The mode of action of indole derivatives can vary widely depending on the specific compound and its targets. They can bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Biochemical pathways
Indole derivatives can affect various biochemical pathways. For example, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants .
Result of action
The molecular and cellular effects of indole derivatives can include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(2-Methoxy-ethyl)-1H-indol-3-yl]-thiazol-2-ylamine typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where an indole derivative is formed through the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The thiazole ring can be introduced through a cyclization reaction involving a thioamide and an α-haloketone .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to increase yield and purity. This often includes the use of high-pressure reactors, advanced purification techniques like chromatography, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
4-[1-(2-Methoxy-ethyl)-1H-indol-3-yl]-thiazol-2-ylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the indole ring, facilitated by reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while substitution reactions can introduce various functional groups onto the indole ring.
Scientific Research Applications
4-[1-(2-Methoxy-ethyl)-1H-indol-3-yl]-thiazol-2-ylamine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like tryptamine and serotonin share the indole structure but differ in their functional groups and biological activities.
Thiazole Derivatives: Compounds such as thiamine (vitamin B1) and ritonavir contain the thiazole ring but have different applications and effects.
Uniqueness
4-[1-(2-Methoxy-ethyl)-1H-indol-3-yl]-thiazol-2-ylamine is unique due to its combined indole-thiazole structure, which imparts distinct chemical and biological properties. This dual functionality makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
4-[1-(2-methoxyethyl)indol-3-yl]-1,3-thiazol-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3OS/c1-18-7-6-17-8-11(12-9-19-14(15)16-12)10-4-2-3-5-13(10)17/h2-5,8-9H,6-7H2,1H3,(H2,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBLKSMYBVUOZIB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=C(C2=CC=CC=C21)C3=CSC(=N3)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701327939 | |
Record name | 4-[1-(2-methoxyethyl)indol-3-yl]-1,3-thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701327939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
35.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49641238 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
878046-69-6 | |
Record name | 4-[1-(2-methoxyethyl)indol-3-yl]-1,3-thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701327939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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